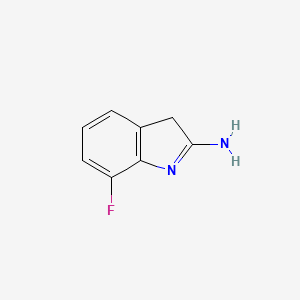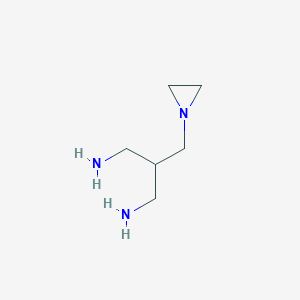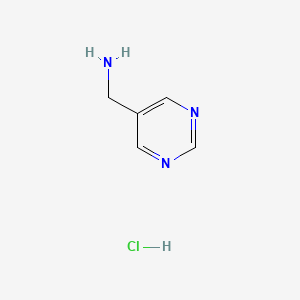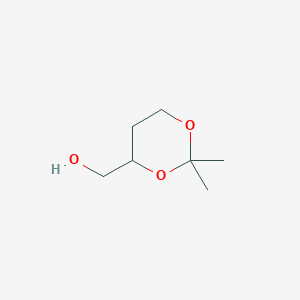
(2,2-Dimethyl-1,3-dioxan-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dimethyl-1,3-dioxan-4-yl)methanol is an organic compound with the molecular formula C7H14O3. It is a derivative of dioxane, a heterocyclic compound containing two oxygen atoms in a six-membered ring. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxan-4-yl)methanol typically involves the reaction of acetone with glycerol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Reactants: Acetone and glycerol
Catalyst: Acidic ion-exchange resins
Temperature: 70-90°C
Pressure: Atmospheric or slightly elevated
化学反应分析
Types of Reactions
(2,2-Dimethyl-1,3-dioxan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: Converts the hydroxyl group to a carbonyl group, forming (2,2-Dimethyl-1,3-dioxan-4-one).
Reduction: Reduces the carbonyl group back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: (2,2-Dimethyl-1,3-dioxan-4-one)
Reduction: this compound
Substitution: (2,2-Dimethyl-1,3-dioxan-4-yl)methyl chloride or bromide
科学研究应用
(2,2-Dimethyl-1,3-dioxan-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent for various reactions.
Biology: Employed in the synthesis of biologically active molecules and as a stabilizer for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and as a stabilizer for certain industrial processes.
作用机制
The mechanism of action of (2,2-Dimethyl-1,3-dioxan-4-yl)methanol involves its ability to participate in various chemical reactions due to the presence of the hydroxyl group and the dioxane ring. The hydroxyl group can form hydrogen bonds, making it a good solvent and stabilizer. The dioxane ring provides structural stability and resistance to oxidation and reduction.
相似化合物的比较
Similar Compounds
(2,2-Dimethyl-1,3-dioxolane-4-yl)methanol: Similar structure but with a five-membered ring instead of a six-membered ring.
(2,5-Dimethyl-1,3-dioxan-4-yl)methanol: Similar structure but with different substitution patterns on the dioxane ring.
Uniqueness
(2,2-Dimethyl-1,3-dioxan-4-yl)methanol is unique due to its six-membered dioxane ring, which provides greater stability and versatility in chemical reactions compared to its five-membered dioxolane counterpart. This makes it particularly valuable in applications requiring robust and stable compounds.
属性
IUPAC Name |
(2,2-dimethyl-1,3-dioxan-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2)9-4-3-6(5-8)10-7/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFPDSDOOGPPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCC(O1)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449107 |
Source


|
| Record name | (2,2-dimethyl-1,3-dioxan-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56476-33-6 |
Source


|
| Record name | (2,2-dimethyl-1,3-dioxan-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
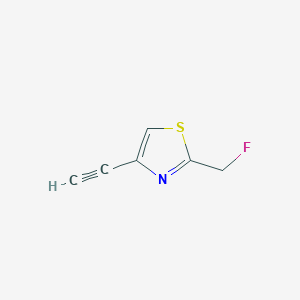

![Imidazo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11922665.png)


